molecular formula C15H15FN2O3S B11016523 4-({[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)butanoic acid

4-({[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)butanoic acid

Cat. No.: B11016523
M. Wt: 322.4 g/mol
InChI Key: JUEBFVXBUDDKBI-UHFFFAOYSA-N
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Description

    4-({[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)butanoic acid: is a chemical compound with the molecular formula .

  • Its IUPAC name is (3R)-N-tert-butoxycarbonyl-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid .
  • This compound plays a crucial role in pharmaceutical research and drug development.
  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the method, which allows for the introduction of the fluorinated phenyl group. Other methods include .

      Reaction Conditions: These reactions typically occur under mild conditions, using palladium catalysts and suitable bases.

      Industrial Production: While there isn’t a large-scale industrial production method specifically for this compound, it is synthesized in research laboratories for further studies.

  • Chemical Reactions Analysis

      Reactions: It can undergo various reactions, including , , and .

      Common Reagents and Conditions: Reagents like and are used. Conditions are often .

      Major Products: The major product is the fully protected amino acid, which serves as an intermediate in subsequent reactions.

  • Scientific Research Applications

      Chemistry: Researchers use this compound as a building block for more complex molecules.

      Biology: It may be employed in peptide synthesis or as a probe for studying protein interactions.

      Industry: While not directly used on an industrial scale, its derivatives contribute to drug development.

  • Mechanism of Action

    • The exact mechanism of action for this compound depends on its derivatives. it likely involves interactions with specific receptors or enzymes .
    • Further studies are needed to elucidate the precise molecular targets and pathways.
  • Comparison with Similar Compounds

    Properties

    Molecular Formula

    C15H15FN2O3S

    Molecular Weight

    322.4 g/mol

    IUPAC Name

    4-[[2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carbonyl]amino]butanoic acid

    InChI

    InChI=1S/C15H15FN2O3S/c1-9-13(14(21)17-8-2-3-12(19)20)22-15(18-9)10-4-6-11(16)7-5-10/h4-7H,2-3,8H2,1H3,(H,17,21)(H,19,20)

    InChI Key

    JUEBFVXBUDDKBI-UHFFFAOYSA-N

    Canonical SMILES

    CC1=C(SC(=N1)C2=CC=C(C=C2)F)C(=O)NCCCC(=O)O

    Origin of Product

    United States

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